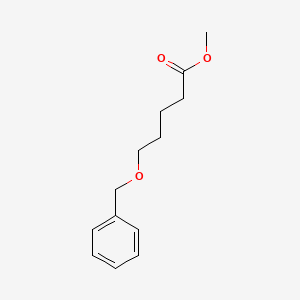

Methyl 5-(benzyloxy)pentanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-phenylmethoxypentanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O3/c1-15-13(14)9-5-6-10-16-11-12-7-3-2-4-8-12/h2-4,7-8H,5-6,9-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEOZGFLFCCOURF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCOCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20340117 | |

| Record name | Pentanoic acid, 5-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31662-20-1 | |

| Record name | Pentanoic acid, 5-(phenylmethoxy)-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20340117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Methyl 5 Benzyloxy Pentanoate and Its Precursors

Direct Esterification Routes

The most direct route to Methyl 5-(benzyloxy)pentanoate is the esterification of its corresponding carboxylic acid, 5-(benzyloxy)pentanoic acid, with methanol (B129727). This reaction is typically catalyzed by an acid. The mechanism involves the protonation of the carboxylic acid's carbonyl oxygen by the catalyst, which enhances the electrophilicity of the carbonyl carbon. chemguide.co.uk Subsequently, methanol acts as a nucleophile, attacking the activated carbonyl carbon. chemguide.co.uk After a series of proton transfer steps, a molecule of water is eliminated, yielding the methyl ester. chemguide.co.uk

Solid acid catalysts are a modern alternative to traditional mineral acids like sulfuric acid, offering advantages such as reduced corrosivity (B1173158) and ease of separation from the reaction mixture. core.ac.uk Kinetic studies on the esterification of pentanoic acid with methanol using the cation-exchange resin Amberlyst 15 have shown high conversion rates. core.ac.ukresearchgate.net These findings are directly applicable to the synthesis of this compound from its parent acid.

Table 1: Representative Conditions for Esterification of Pentanoic Acid with Methanol

| Parameter | Condition | Source |

|---|---|---|

| Catalyst | Amberlyst 15 (Solid Acid Resin) | core.ac.uk, researchgate.net |

| Temperature | 333.15 K (60°C) | researchgate.net |

| Methanol:Acid Molar Ratio | 10:1 | researchgate.net |

| Catalyst Loading | 7% (g/L) | researchgate.net |

Synthesis of Key Intermediates

The synthesis of this compound often proceeds via the preparation and subsequent reaction of key intermediates. The two primary precursors are 5-(benzyloxy)pentanoic acid and Methyl 5-hydroxypentanoate (B1236267).

Preparation of 5-(Benzyloxy)pentanoic Acid

The Williamson ether synthesis is a fundamental and widely used method for forming ethers and is well-suited for preparing 5-(benzyloxy)pentanoic acid. byjus.comlscollege.ac.in The reaction proceeds via an S_N2 (bimolecular nucleophilic substitution) mechanism, where an alkoxide ion displaces a halide from an organohalide. lscollege.ac.inmasterorganicchemistry.com

In a typical synthesis, the hydroxyl group of a 5-hydroxypentanoic acid derivative is deprotonated by a strong base, such as sodium hydride (NaH), to form a reactive alkoxide. organic-chemistry.org This alkoxide then serves as a nucleophile, attacking an electrophilic benzyl (B1604629) halide, like benzyl bromide or benzyl chloride, to form the benzyl ether linkage. organic-chemistry.org For the S_N2 reaction to be efficient, primary alkyl halides are preferred as the electrophile to minimize competing elimination reactions. lscollege.ac.inmasterorganicchemistry.com The reaction is commonly conducted in aprotic solvents like tetrahydrofuran (B95107) (THF). organic-chemistry.org

Table 2: General Parameters for Williamson Ether Synthesis

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Source |

|---|---|---|---|---|---|

| Alcohol (R-OH) | Primary Alkyl Halide (R'-X) | Strong Base (e.g., NaH) | Aprotic (e.g., THF, DMF) | 50-100 °C | byjus.com, organic-chemistry.org |

The Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring, proceeding through an electrophilic aromatic substitution mechanism. escholarship.org This reaction typically involves reacting an arene with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). escholarship.orggoogle.com

While not a direct route to 5-(benzyloxy)pentanoic acid itself, this strategy is valuable for synthesizing aromatic ketone derivatives. For instance, an aromatic compound could be acylated with an activated derivative of a five-carbon dicarboxylic acid (like glutaryl chloride). The resulting keto-acid could then undergo further transformations, such as reduction of the ketone and selective modification of the terminal carboxyl group, to yield a derivative of the target structure. This approach allows for the construction of more complex molecules where the pentanoic acid chain is attached to an aromatic core.

An effective route to 5-(benzyloxy)pentanoic acid involves the ring-opening of δ-valerolactone. This method utilizes the lactone as a precursor for the five-carbon chain. In a documented procedure, δ-valerolactone is treated with a base, such as potassium hydroxide (B78521) (KOH), and an alkylating agent, benzyl chloride, in a suitable solvent like toluene (B28343). patsnap.com The base facilitates the opening of the lactone ring to form a 5-hydroxypentanoate salt, which is then immediately benzylated in situ by the benzyl chloride, proceeding via a Williamson ether synthesis-type mechanism.

Table 3: Synthesis of 5-(Benzyloxy)pentanoic Acid from δ-Valerolactone

| Reactant 1 | Reactant 2 | Reagent | Solvent | Source |

|---|

Synthesis of Methyl 5-Hydroxypentanoate

Methyl 5-hydroxypentanoate is another crucial intermediate, which can be converted to the final product by benzylation of the hydroxyl group. A notable synthesis route for this intermediate utilizes renewable biomass resources, starting from furfural (B47365). This process involves two main catalytic steps.

The first step is the catalytic reaction of furfural with methanol and water over a dehydrogenation catalyst to produce methyl furoate. The second step involves the hydrogenolysis of the resulting methyl furoate using a different catalyst to open the furan (B31954) ring and reduce it, yielding Methyl 5-hydroxypentanoate. This biomass-based route is considered more environmentally friendly compared to petroleum-based methods.

Table 4: Two-Step Synthesis of Methyl 5-Hydroxypentanoate from Furfural

| Step | Reactants | Catalyst Type | Product | Source |

|---|---|---|---|---|

| 1. Dehydrogenation | Furfural, Methanol, Water | Dehydrogenation Catalyst (e.g., Cu-based) | Methyl Furoate |

Chiral Synthesis and Stereoselective Approaches

The introduction of chirality into the this compound scaffold is crucial for applications where specific stereoisomers are required. This is achieved through asymmetric reactions and enzymatic transformations that control the three-dimensional arrangement of atoms.

Asymmetric alkylation provides a powerful tool for the enantioselective synthesis of chiral carboxylic acid derivatives. The Evans asymmetric methylation is a well-established method that utilizes a chiral auxiliary to direct the stereochemical outcome of an alkylation reaction. In the context of synthesizing precursors for this compound, 5-(benzyloxy)pentanoic acid can be subjected to this methodology.

The synthesis of (S)-1-[5-(Benzyloxy)pentan-2-yl]-2-methoxy-4-methyl-benzene, a derivative of the target compound, has been accomplished using an Evans asymmetric methylation of 5-(benzyloxy)pentanoic acid as a key step. In this process, the achiral 5-(benzyloxy)pentanoic acid is first coupled to a chiral oxazolidinone auxiliary. The resulting N-acyloxazolidinone is then deprotonated to form a chiral enolate, which subsequently undergoes a diastereoselective methylation. Finally, the chiral auxiliary is cleaved to yield the desired chiral methylated product. This approach allows for the preparation of enantiomerically enriched compounds that would be difficult to obtain through classical methods. chemrxiv.org

A general representation of the Evans asymmetric methylation process involves the following key transformations:

Acylation of Chiral Auxiliary: 5-(benzyloxy)pentanoic acid is activated and reacted with a chiral oxazolidinone (e.g., (S)-4-benzyloxazolidinone or (R)-4-benzyloxazolidinone) to form an N-acyloxazolidinone.

Enolate Formation: The N-acyloxazolidinone is treated with a strong base, such as sodium hexamethyldisilazide (NaHMDS), to generate a stereochemically defined enolate.

Diastereoselective Alkylation: The chiral enolate is then reacted with an electrophile, in this case, a methylating agent, to introduce a methyl group at the α-position with high diastereoselectivity.

Auxiliary Cleavage: The chiral auxiliary is removed from the alkylated product, typically through hydrolysis or reduction, to afford the chiral carboxylic acid or a corresponding derivative.

Table 1: Key Reagents in Evans Asymmetric Methylation of 5-(benzyloxy)pentanoic acid

| Step | Reagent/Component | Purpose |

|---|---|---|

| 1. Acylation | 5-(benzyloxy)pentanoic acid | Starting material |

| (S or R)-oxazolidinone | Chiral auxiliary | |

| Triethylamine, Pivallyl chloride | Activating agents | |

| 2. Enolate Formation | Sodium hexamethyldisilazide (NaHMDS) | Strong base for deprotonation |

| 3. Methylation | Methylating agent (e.g., methyl iodide) | Introduces the methyl group |

| 4. Cleavage | Hydrolysis or reduction agents | Removes the chiral auxiliary |

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral molecules. Lipases are particularly versatile biocatalysts for the resolution of racemic mixtures. The enzymatic resolution of racemic 5-(benzyloxy)pentanoic acid has been demonstrated using lipases to produce enantiomerically pure forms of this precursor.

In this approach, a racemic mixture of 5-(benzyloxy)pentanoic acid is subjected to enzymatic acylation in a biphasic system. The enzyme selectively catalyzes the acylation of one enantiomer, allowing for the separation of the acylated and unreacted enantiomers. For instance, Candida antarctica Lipase B (CAL-B) has been shown to be effective in this resolution, selectively acetylating the (R)-enantiomer and leaving the (S)-enantiomer in high enantiomeric excess. This method provides a direct route to chiral 5-(benzyloxy)pentanoic acid, which can then be esterified to yield chiral this compound.

Table 2: Enzymatic Resolution of Racemic 5-(benzyloxy)pentanoic acid

| Enzyme | Enantiomeric Excess (ee) | Yield |

|---|---|---|

| Candida antarctica Lipase B (CAL-B) | 98% | 45% |

Data sourced from research on enzymatic resolutions.

Transition Metal-Catalyzed Coupling and Functionalization

Transition metal catalysis has become an indispensable tool in modern organic synthesis, enabling the construction of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Nickel and other transition metals are used to catalyze a variety of transformations that can be applied to the synthesis of this compound and its derivatives.

Nickel-catalyzed three-component 1,2-carboacylation of alkenes is an advanced method for the synthesis of ketones and their derivatives. dmaiti.comnih.gov This reaction involves the simultaneous addition of an acyl group and a carbon-based fragment across a double bond. While not specifically reported for this compound, this methodology has been successfully applied to the synthesis of a variety of pentanoate derivatives and other ketones, demonstrating its potential for constructing the core structure of the target molecule. dmaiti.comhilarispublisher.com

The general mechanism involves the generation of an alkyl radical from an alkyl halide by a low-valent nickel species. This radical then adds to an alkene, and the resulting radical is trapped by a nickel(0) species. Subsequent oxidative addition of an acyl chloride and reductive elimination yields the final carboacylated product. dmaiti.com This method is advantageous due to the ready availability of the starting materials and the operational simplicity of the reaction. nih.gov

Table 3: Representative Examples of Nickel-Catalyzed Carboacylation

| Alkene | Alkyl Halide | Acyl Chloride | Product Type |

|---|---|---|---|

| Activated Alkenes | Secondary/Tertiary Alkyl Bromides | Various Acyl Chlorides | Ketones with quaternary carbon centers |

This table illustrates the general scope of the nickel-catalyzed carboacylation of alkenes. dmaiti.comgoogle.com

Beyond nickel, other transition metals such as ruthenium and palladium are also employed in advanced functionalization reactions that can lead to pentanoate derivatives. These metals can catalyze a range of transformations, including C-H activation, cross-coupling reactions, and various addition reactions. hilarispublisher.combeilstein-journals.org

Ruthenium-catalyzed reactions, for example, have been utilized in the coupling of various organic fragments. A ruthenium-catalyzed coupling has been reported to produce ethyl 2-benzoyl-5-oxo-5-phenylpentanoate, showcasing the utility of this metal in constructing complex pentanoate structures. chemrxiv.org

Palladium-catalyzed reactions are also highly versatile for C-C bond formation. organic-chemistry.org While specific examples for the direct synthesis of this compound are not prevalent, the principles of palladium-catalyzed cross-coupling and C-H functionalization are broadly applicable to the synthesis of its precursors. hilarispublisher.com These methods often involve the use of directing groups to achieve high regioselectivity in the functionalization of C-H bonds. dmaiti.com

These advanced metal-catalyzed transformations represent a frontier in the synthesis of complex organic molecules, offering efficient and selective routes to compounds like this compound and its derivatives.

Protecting Group Strategies Involving Benzyloxy Moieties (e.g., Benzyloxycarbonyl in Peptide Synthesis)

In multi-step organic synthesis, particularly in the synthesis of complex molecules like peptides and carbohydrates, protecting groups are essential tools for masking reactive functional groups to ensure chemoselectivity. numberanalytics.com Benzyloxy moieties, in the form of benzyl ethers and benzyloxycarbonyl groups, are among the most important and widely used protecting groups. numberanalytics.combachem.com

The benzyl ether (Bn) group is a common choice for protecting hydroxyl groups. It is typically introduced via the Williamson ether synthesis, using benzyl bromide or benzyl chloride with a base such as sodium hydride (NaH) or silver(I) oxide (Ag₂O). organic-chemistry.org Benzyl ethers are valued for their stability across a wide range of reaction conditions, including strongly acidic and basic environments. wiley-vch.de Deprotection is most commonly achieved through catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst), which cleanly yields the free alcohol and toluene as a byproduct. organic-chemistry.org This stability and the mild deprotection method make benzyl ethers a "permanent" or robust protecting group in complex syntheses. wiley-vch.de

The benzyloxycarbonyl (Cbz or Z) group is a cornerstone for the protection of amino groups, especially in peptide synthesis. bachem.com Introduced by Max Bergmann and Leonidas Zervas in 1932, it was the first protecting group to enable the rational chemical synthesis of peptides. The Cbz group is introduced by reacting an amine with benzyl chloroformate (Cbz-Cl) or a related reagent in the presence of a base. highfine.com

In peptide synthesis, the N-terminal amine of an amino acid is protected with a Cbz group to prevent it from reacting uncontrollably during the coupling of its carboxyl group to the amine of another amino acid. peptide.com While it has been largely utilized in solution-phase synthesis, its application in modern solid-phase peptide synthesis (SPPS) is less common compared to the Fmoc and Boc groups. peptide.com

The key to the utility of the Cbz group lies in its deprotection conditions, which provide orthogonality with other protecting groups. wikipedia.org The Cbz group is stable to the mildly acidic or basic conditions used to remove other protecting groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl), respectively. highfine.com It is reliably cleaved under two main conditions:

Catalytic Hydrogenolysis : This is a very mild method that involves hydrogen gas and a palladium catalyst. It does not affect most other functional groups, although it is incompatible with molecules containing other reducible groups like alkenes or benzyl ethers. highfine.com

Strong Acids : The Cbz group can be removed by strong acids such as hydrogen bromide (HBr) in acetic acid or neat hydrogen fluoride (B91410) (HF). bachem.com

This strategic selection of introduction and removal conditions allows for precise control over which functional groups react in a complex molecule.

The following table compares the benzyloxycarbonyl group with other common amine protecting groups used in synthesis:

| Protecting Group | Abbreviation | Structure | Introduction Reagent | Cleavage Conditions |

| Benzyloxycarbonyl | Cbz, Z | C₆H₅CH₂O(CO)- | Benzyl chloroformate (Cbz-Cl) | Catalytic Hydrogenolysis (H₂/Pd); Strong Acid (HBr/AcOH). bachem.comhighfine.com |

| tert-Butyloxycarbonyl | Boc | (CH₃)₃CO(CO)- | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Moderate to Strong Acid (e.g., Trifluoroacetic acid, TFA). highfine.comnih.gov |

| 9-Fluorenylmethoxycarbonyl | Fmoc | C₁₄H₉CH₂O(CO)- | Fmoc-OSu, Fmoc-Cl | Base (e.g., Piperidine in DMF). peptide.comed.ac.uk |

Derivatization and Structural Modification Studies

Modification of the Pentanoate Backbone

The five-carbon pentanoate chain of methyl 5-(benzyloxy)pentanoate is a versatile platform for introducing various functional groups, which can alter the molecule's steric and electronic properties.

Key modifications to the pentanoate backbone include:

Hydroxylation and Alkylation: The pentanoate backbone can be modified by introducing hydroxyl and alkyl groups. For instance, the reaction of 4-benzyloxy-2-butanone (B1330257) with ethyl bromoacetate (B1195939) yields ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate, which introduces both a hydroxyl and a methyl group at the C-3 position of the pentanoate structure.

Substitution at C-2: The carbon adjacent to the ester carbonyl (C-2) is a common site for functionalization. Through a malonic ester synthesis route, a methoxyethyl group can be introduced to create methyl 5-benzyloxy-2-(2-methoxyethyl)pentanoate. orgsyn.orguoanbar.edu.iq This demonstrates the feasibility of adding alkyl-ether side chains.

Introduction of Heteroatoms and Functional Groups: The backbone can be further diversified by incorporating different functional groups. Examples include the synthesis of (R)-Methyl 5-(benzyloxy)-2-(hydroxyimino)-4-methylpentanoate, which introduces an oxime at C-2 and a methyl group at C-4. organic-chemistry.org Additionally, thioester analogs such as tert-butyl (3R,4S)-3-hydroxy-4-methyl-5-(benzyloxy)thiopentanoate have been prepared, replacing the ester oxygen with sulfur and adding hydroxyl and methyl groups to the backbone. rsc.org Another variation involves replacing the ether linkage with a nitrogen-containing group, as seen in 5-(((benzyloxy)carbonyl)amino) pentanoic acid. nih.gov

Functionalization at the Benzyloxy Moiety

The benzyloxy group consists of a benzyl (B1604629) ring and a methylene (B1212753) group attached to the ether oxygen. Both parts are amenable to chemical modification, although functionalization of the aromatic ring is more commonly explored to modulate electronic properties.

The aromatic ring of the benzyloxy group can undergo standard electrophilic aromatic substitution reactions. This allows for the introduction of various substituents, thereby altering the molecule's properties.

Nitration: The benzyl ring can be nitrated to introduce a nitro group, typically at the para position due to steric hindrance. This is evidenced by the synthesis of compounds containing 4-nitrobenzyloxy and 2-nitro-benzyloxy moieties. escholarship.orgrsc.org For example, methyl (2S,3S)-2-(2-nitro-benzyloxy)-5-oxo-2,3,5-triphenyl-pentanoic acid methyl ester has been synthesized, showcasing a functionalized benzyloxy group. rsc.org

Reduction of Nitro Group: A nitro group on the benzyl ring can be subsequently reduced to an amino group. This two-step process (nitration followed by reduction) yields aminobenzyloxy derivatives, which can serve as handles for further conjugation. pleiades.onlinentu.edu.sg

Alkoxy Substitution: The use of pre-functionalized benzyl groups is a common strategy. The p-methoxybenzyl (PMB) ether is a widely used protecting group for alcohols and is an example of a benzyloxy moiety functionalized with a methoxy (B1213986) group. organic-chemistry.org This modification enhances the electron-donating character of the ring and allows for specific deprotection methods.

The methylene carbon of the benzyl group, known as the benzylic position, also exhibits enhanced reactivity. It can undergo reactions such as free-radical halogenation, which would introduce a new functional handle away from the aromatic ring. wikipedia.org

Exploration of Related Ester Derivatives and Analogs

The methyl ester of 5-(benzyloxy)pentanoate can be readily converted into other esters or related analogs to fine-tune the molecule's characteristics, such as reactivity and solubility.

Research has led to the development of various derivatives, as detailed in the table below. These include simple alkyl esters, thioesters, and more complex structures where the pentanoate is part of a larger, biologically active molecule.

| Derivative/Analog Name | Modification from Parent Compound | Reference |

|---|---|---|

| Ethyl 5-benzyloxy-3-hydroxy-3-methylpentanoate | Ethyl ester; C-3 hydroxyl and methyl groups | |

| Other lower alkyl esters (propyl, butyl, etc.) | Longer alkyl chain esters | |

| tert-butyl (3R,4S)-3-hydroxy-4-methyl-5-(benzyloxy)thiopentanoate | tert-Butyl thioester; C-3 hydroxyl and methyl groups | rsc.org |

| 5-(N-Benzyloxy-ethoxycarbonyl-amino)-pentanoic acid ethyl ester | Ethyl ester; Backbone modification | rsc.org |

| (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate | Isopropyl ester; Multiple backbone modifications | google.com |

| Methyl (S)-3-((Benzyloxy)amino)-5-(2-bromophenyl)pentanoate | Modified benzyloxy group and phenyl substitution | google.com |

Conjugation and Linker Chemistry (e.g., PROTAC Linkers)

The bifunctional nature of this compound and its derivatives makes them suitable for use as linkers in more complex chemical architectures, such as Proteolysis Targeting Chimeras (PROTACs). masterorganicchemistry.com PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the protein's degradation. The linker plays a critical role in this process, and its length, flexibility, and chemical nature can significantly impact the efficacy of the PROTAC. larodan.com

Derivatives of 5-(benzyloxy)pentanoic acid are well-suited for this purpose. The carboxylic acid end can be coupled to one part of the molecule (e.g., the E3 ligase ligand), while the benzyloxy end can be deprotected and functionalized to connect to the other part (the target protein binder).

A notable example is the PEG-based PROTAC linker known as Benzyloxy-C5-PEG1, or 2-((5-(benzyloxy)pentyl)oxy)ethan-1-ol. rsc.org This molecule uses the 5-(benzyloxy)pentyl core as a hydrophobic spacer, which is then extended with a hydrophilic polyethylene (B3416737) glycol (PEG) unit, terminating in a hydroxyl group ready for further conjugation. Such linkers, which combine alkyl and PEG elements, are common in PROTAC design. larodan.com

The table below summarizes examples of how the 5-(benzyloxy)pentanoate scaffold can be incorporated into linker structures.

| Linker/Derivative | Key Structural Features | Application/Potential Use | Reference |

|---|---|---|---|

| Benzyloxy-C5-PEG1 | 5-(Benzyloxy)pentyl core with a terminal PEG-OH group. | PEG-based PROTAC linker. | rsc.org |

| (S)-Isopropyl 2-(((benzyloxy)carbonyl)amino)-5-((methylsulfonyl)oxy)pentanoate | Contains a sulfonate ester, a good leaving group for nucleophilic substitution. | Precursor for conjugation via displacement of the mesylate group. | google.com |

| 4-(4-Formyl-3-hydroxyphenoxy)pentanoic acid | A pentanoic acid derivative with an aldehyde group for reductive amination. | Backbone amide linker for solid-phase synthesis. |

Role As a Chemical Building Block and Synthetic Intermediate

Precursor in Complex Organic Molecule Synthesis

Methyl 5-(benzyloxy)pentanoate is a key starting material in the synthesis of intricate organic molecules. Its linear five-carbon chain, with differential protection at each end, provides a strategic advantage in multistep syntheses. For instance, it has been utilized in the preparation of precursors for complex natural products and other architecturally challenging molecules. thieme-connect.comthieme-connect.com The benzyloxy group serves as a stable protecting group for the hydroxyl function, which can be removed under specific conditions later in the synthetic sequence. This allows for selective manipulation of other parts of the molecule without affecting the hydroxyl group.

One notable application is in the synthesis of side-chain precursors for complex alkaloids like 18-methoxycoronaridine. thieme-connect.com In this context, this compound is itself synthesized from dimethyl 2-(3-benzyloxypropyl)-2-(2-methoxyethyl)malonate and subsequently transformed into the desired side-chain. thieme-connect.comthieme-connect.com

Application in Pharmaceutical and Agrochemical Synthesis

The structural motif of this compound is found within various biologically active compounds, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. smolecule.comlookchem.com The pentanoate backbone can be functionalized to introduce pharmacophores or other groups that modulate the biological activity of the target molecule.

For example, derivatives of pentanoic acid are important intermediates in the synthesis of a range of pharmaceuticals. lookchem.com While direct examples involving this compound in agrochemical synthesis are not extensively documented in readily available literature, compounds with similar structural features, such as those with benzyloxy and ester functionalities, are known to have applications in this field due to their potential biological activity. smolecule.com

Utilization in Peptide and Protein Synthesis

In the realm of peptide and protein synthesis, derivatives of this compound, particularly amino acid derivatives, play a significant role. evitachem.comontosight.ainih.gov The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines in peptide synthesis. evitachem.comontosight.ai While this compound itself is not an amino acid, its structural components are relevant to the synthesis of modified amino acids and peptide building blocks.

For instance, compounds like 5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}-5-oxopentanoic acid are used in peptide synthesis. ontosight.ai The benzyloxy group protects the side-chain carboxylate of a glutamic acid derivative, while the benzyloxycarbonyl group protects the alpha-amino group, allowing for controlled peptide bond formation. ontosight.ai This highlights the importance of the benzyloxy protecting group strategy, which is also a key feature of this compound.

Role in Polymer Chemistry and Material Science (e.g., Copolyesters)

The bifunctional nature of molecules derived from this compound makes them suitable monomers for polymerization reactions. After deprotection, the resulting hydroxy acid can undergo polycondensation to form polyesters. The benzyloxy group in related molecules, such as benzyloxyethyl β-malolactonate and benzyloxypropyl β-malolactonate, has been utilized in the synthesis of functional polyesters. rsc.org The benzyl (B1604629) group can be selectively removed via hydrogenolysis to yield polymers with free hydroxyl groups, which can be further functionalized. rsc.org This strategy allows for the creation of copolyesters with tailored properties for various material science applications.

Intermediate in Chiral Compound Synthesis

This compound and its derivatives are valuable intermediates in the synthesis of chiral compounds. The prochiral nature of the pentanoate chain allows for the introduction of stereocenters through asymmetric reactions.

For example, the asymmetric methylation of 5-(benzyloxy)pentanoic acid has been a key step in the total synthesis of chiral natural products. researchgate.net Furthermore, derivatives such as (R)-Methyl 5-(benzyloxy)-4-methyl-2-oxopentanoate are used as chiral building blocks. researchgate.netchemicalbook.com The synthesis of chiral intermediates for pharmaceuticals, such as those required for the total chemical synthesis of a beta 3 receptor agonist, has also been demonstrated using related enzymatic resolution processes. nih.gov

Precursor for Bioactive Molecules

The structural framework of this compound is a component of various bioactive molecules. Its derivatives serve as precursors for compounds with potential therapeutic applications.

For example, 5-benzyloxy-3-hydroxy-3-methylpentanoic acid, which can be derived from a related butanone, is an intermediate in the synthesis of mevalonic acid, a key compound in the biosynthesis of cholesterol and other isoprenoids. google.com Additionally, compounds with similar structures have been investigated for their potential as anticancer and antimicrobial agents. smolecule.com

Intermediate in the Synthesis of Biological Markers

While direct evidence of this compound's use in synthesizing biological markers is not prominent in the searched literature, its derivatives have potential in this area. The functional groups present in this compound allow for the attachment of reporter groups such as fluorescent labels or radioisotopes. The synthesis of fluorogenic probes targeting caspase activity, for instance, utilizes building blocks that share structural similarities with derivatives of this compound.

Analytical Methodologies in Research on Methyl 5 Benzyloxy Pentanoate and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopy is a cornerstone in the analysis of organic compounds, providing detailed information about molecular structure and bonding.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidaion

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules like Methyl 5-(benzyloxy)pentanoate. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

In the ¹H NMR spectrum of a related compound, Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate, the aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.32–7.45 ppm. The singlet for the benzylic methylene (B1212753) protons (CH₂Ph) is observed around δ 5.05 ppm, while the methyl ester protons (CH₃) present as a sharp singlet at approximately δ 3.88 ppm.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. For derivatives, the carbonyl carbon of the ester group is typically observed in the downfield region of the spectrum, for instance at δ 166.4 ppm. The carbons of the aromatic ring of the benzyl group show signals in the δ 128-136 ppm range, while the benzylic methylene carbon appears around δ 70 ppm. The methyl ester carbon is found further upfield, typically around δ 52 ppm. The chemical shifts of C-methyl groups in related flavonoid structures are generally observed between 6.7 and 10.0 ppm. Two-dimensional NMR techniques, such as NOESY and HSQC, are also employed to establish through-space correlations and one-bond proton-carbon correlations, respectively, which is crucial for confirming the complete and correct structural assignment.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for a Derivative, Methyl 5-(benzyloxy)-2H-chromene-7-carboxylate

| Assignment | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Aromatic Protons (Benzyl) | 7.32 - 7.45 (m) | 128 - 136 |

| Benzylic CH₂ | 5.05 (s) | ~70 |

| Ester CH₃ | 3.88 (s) | 52.6 |

| Ester C=O | - | 166.4 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate at specific frequencies. For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.

The most prominent peak is typically the carbonyl (C=O) stretch of the ester group, which appears as a strong, sharp absorption in the range of 1750–1735 cm⁻¹. The presence of the ether linkage (C-O-C) from the benzyloxy group and the ester would be confirmed by C-O stretching vibrations, which typically appear in the fingerprint region between 1300 and 1000 cm⁻¹.

Additionally, the aromatic ring of the benzyl group gives rise to several characteristic absorptions. These include C-H stretching vibrations just above 3000 cm⁻¹ (typically 3100–3000 cm⁻¹) and C=C in-ring stretching vibrations in the 1600–1450 cm⁻¹ region. The aliphatic C-H bonds of the pentanoate chain would show strong stretching absorptions in the 3000–2850 cm⁻¹ range.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups

| Functional Group | Vibrational Mode | Characteristic Absorption Range (cm⁻¹) | Intensity |

| Ester (C=O) | Stretch | 1750 - 1735 | Strong |

| Aromatic C-H | Stretch | 3100 - 3000 | Weak to Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Strong |

| Aromatic C=C | In-ring Stretch | 1600 - 1450 | Medium to Weak |

| Ether & Ester (C-O) | Stretch | 1300 - 1000 | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HR-MS)

High-Resolution Mass Spectrometry (HR-MS) is employed to determine the elemental composition of a molecule with very high accuracy. Unlike standard mass spectrometry, HR-MS can measure mass to three or four decimal places, which allows for the calculation of a unique elemental formula. This high precision is invaluable for distinguishing between compounds that have the same nominal mass but different chemical formulas. For derivatives of this compound, HR-MS analysis, often using an Electrospray Ionization (ESI) source coupled with a Time-of-Flight (ToF) or Orbitrap analyzer, is used to confirm the proposed molecular structure by matching the experimentally measured exact mass with the theoretically calculated mass for the corresponding formula. For example, the molecular formula of a related carboxylic acid was definitively confirmed by observing a measured m/z that matched the calculated value to within a very small margin of error (e.g., calculated for [C₁₀H₁₀O₄ − H]⁻ 193.0501, found 193.0502).

LC-MS and GC-MS Techniques

Combining chromatography with mass spectrometry provides a powerful two-dimensional analytical approach. Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are used to separate complex mixtures and analyze the individual components.

LC-MS is particularly suitable for non-volatile and thermally unstable compounds. In the context of research on this compound derivatives, LC-MS would be used to separate the target compound from reaction byproducts or impurities in a liquid mobile phase before it enters the mass spectrometer for detection and identification. The high sensitivity of LC-MS makes it a standard tool for analyzing reaction outcomes.

GC-MS is ideal for volatile and thermally stable compounds. The sample is vaporized and separated based on its boiling point and interactions with a stationary phase in a gas chromatograph column. The separated components then enter the mass spectrometer, where they are ionized and detected. GC-MS provides information on both the retention time of the compound and its mass spectrum, aiding in its identification. For a compound like this compound, GC-MS can be used to assess its purity and identify any volatile impurities.

Electrospray Time-of-Flight Mass Spectrometry for Noncovalent Interactions

Electrospray Ionization (ESI) is considered a "soft" ionization technique because it can transfer molecules from solution to the gas phase as intact ions with minimal fragmentation. This characteristic makes it exceptionally well-suited for the study of noncovalent interactions, such as protein-ligand binding or the formation of molecular aggregates. When coupled with a Time-of-Flight (ToF) mass analyzer, which separates ions based on their flight time over a known distance, the technique allows for the analysis of large molecular complexes. ESI-ToF-MS has been used to study the pH-dependence of species in solution, demonstrating its utility in characterizing molecular interactions under different chemical environments. While direct studies on this compound may be limited, the principles of ESI-ToF-MS are applicable to investigating its potential noncovalent interactions with biological macromolecules or other small molecules in solution.

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone technique for the separation, identification, and purification of chemical compounds. It operates on the principle of differential partitioning of components between a stationary phase and a mobile phase. For this compound and its derivatives, various chromatographic methods are utilized to isolate the target molecule from starting materials, byproducts, and other impurities.

Column chromatography, particularly flash column chromatography over silica (B1680970) gel, is a prevalent method for the purification of benzyloxy-containing esters and related derivatives. This technique is effective due to the polarity differences between the target compound and impurities. The mobile phase, typically a mixture of non-polar and slightly more polar solvents like hexanes and ethyl acetate (B1210297) (AcOEt), is carefully chosen to achieve optimal separation.

High-Performance Liquid Chromatography (HPLC) is another powerful tool used for both analytical and preparative-scale separations of chiral compounds and their derivatives. By using a chiral stationary phase (CSP), HPLC can effectively separate enantiomers based on their differential interactions with the stationary phase, which is crucial for the analysis of chiral derivatives. Other chromatographic techniques such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC) are also commonly employed for the analysis and separation of chiral substances.

Detailed examples of purification for compounds structurally related to this compound are presented in the table below, illustrating the typical conditions used.

| Compound Name | Chromatographic Method | Stationary Phase | Mobile Phase (Eluent) | Reference |

| (Z)-5-(Benzyloxy)-4-methylpent-3-en-2-one | Column Chromatography | Silica Gel | 10% AcOEt in hexanes | |

| Ethyl (Z)-4-(benzyloxy)-3-methylbut-2-enoate | Column Chromatography | Silica Gel | 5-10% AcOEt in hexanes | |

| Methyl (R)-(-)-3-benzyloxy-2-methyl propanoate | Flash Column Chromatography | Not Specified | Not Specified | |

| 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester derivative | Column Chromatography | Not Specified | hexane/EtOAc 8:2 |

Theoretical and Computational Chemistry Approaches

Molecular Modeling and Conformational Analysis

Molecular modeling and conformational analysis are computational techniques used to determine the three-dimensional structures and flexibility of molecules. For a molecule like Methyl 5-(benzyloxy)pentanoate, which possesses a flexible alkyl chain and rotatable bonds associated with the ester and benzyloxy groups, conformational analysis is crucial for understanding its physical properties and potential biological interactions.

The flexible nature of the pentanoate chain and the ether linkage allows the molecule to adopt numerous conformations in space. Computational methods, such as molecular mechanics (MM) or quantum mechanics (QM), can be used to calculate the potential energy of different conformers. By systematically rotating the key dihedral angles (e.g., C-C bonds in the pentyl chain, the C-O-C ether bond, and the C-C ester bond), a potential energy surface can be generated. The low-energy conformations identified on this surface represent the most probable shapes of the molecule. For instance, studies on other flexible esters have shown that both "hairpin" conformations, stabilized by intramolecular forces, and extended or "stepped" conformations can exist . The final conformational preference is a balance between steric hindrance and stabilizing non-covalent interactions. While no specific conformational analysis of this compound has been published, such studies would be essential to predict its shape and how it might fit into a biological receptor.

Density Functional Theory (DFT) Calculations for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules and elucidate reaction mechanisms. By calculating the energies of reactants, transition states, and products, DFT can map out the most likely pathway for a chemical reaction and provide insights into reaction rates and selectivity.

For this compound, DFT could be applied to study various reactions, such as the hydrolysis of the ester group or the cleavage of the benzyl (B1604629) ether. For example, DFT studies on the base-catalyzed cleavage of β-O-4 ether linkages, which are structurally related to the benzyloxy group, have detailed the transition states and activation energies involved. These studies show that the reaction can proceed through different pathways, and the presence of certain catalysts can significantly lower the activation barrier. Similarly, theoretical investigations into the pyrolysis of methyl pentanoate (the parent ester without the benzyloxy group) have used ab initio calculations to identify multiple decomposition channels, including intramolecular H-shifts and bond fissions. A DFT study on this compound could, therefore, predict its thermal stability and decomposition products or explore the mechanism of its synthesis and degradation.

Prediction of Pharmacokinetic Properties based on Chemical Structure

In silico methods are widely used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a compound based on its chemical structure. These predictions help to identify candidates with favorable pharmacokinetic profiles before committing to costly and time-consuming experimental synthesis and testing.

For this compound, various physicochemical properties that influence ADME can be calculated using computational tools. These properties are often used to assess "drug-likeness" according to established guidelines like Lipinski's Rule of Five.

Table 1: Predicted Physicochemical and Pharmacokinetic Properties of this compound

| Property | Predicted Value | Implication for Pharmacokinetics |

|---|---|---|

| Molecular Weight | 222.28 g/mol | Complies with Lipinski's rule (<500), favoring absorption. |

| LogP (Lipophilicity) | ~2.5 - 3.0 | Indicates moderate lipophilicity, which is generally favorable for membrane permeability and oral absorption. |

| Hydrogen Bond Donors | 0 | Complies with Lipinski's rule (≤5), favoring membrane permeability. |

| Hydrogen Bond Acceptors | 3 (two ether oxygens, one carbonyl oxygen) | Complies with Lipinski's rule (≤10), favorable for solubility and binding. |

| Polar Surface Area (TPSA) | 35.53 Ų | Suggests good potential for intestinal absorption and blood-brain barrier penetration. |

| Gastrointestinal (GI) Absorption | High (predicted) | The molecule's properties suggest it is likely to be well-absorbed from the gut. |

Note: These values are estimations based on standard computational algorithms and have not been experimentally verified for this specific compound.

Web-based platforms like SwissADME can provide a comprehensive profile, including predictions on water solubility, cytochrome P450 (CYP) enzyme inhibition, and potential as a P-glycoprotein substrate. While no specific in silico ADME studies have been published for this compound, its structural features suggest it would likely have good oral bioavailability.

Docking Studies for Biological Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of a ligand's activity.

A docking study involving this compound would require a specific biological target. Given its structure, it could theoretically be docked into the active sites of enzymes such as esterases or cytochrome P450s to study its potential as a substrate or inhibitor. The flexible nature of the compound would be a key consideration, requiring docking algorithms that can effectively sample its various conformations within the binding site.

The docking process calculates a "binding score," which estimates the binding affinity between the ligand and the receptor. Analysis of the resulting docked pose can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For example, docking studies on other flexible esters have successfully identified unique binding modes that explain their biological activity. Although no docking studies have been specifically published for this compound, this approach would be a critical first step in identifying its potential biological targets and mechanism of action.

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

Current synthetic strategies for Methyl 5-(benzyloxy)pentanoate and related compounds often rely on traditional methods that may involve harsh reaction conditions or generate significant waste. Future research will likely focus on developing more efficient and environmentally benign synthetic pathways. This involves exploring green chemistry principles, such as utilizing less hazardous reagents and solvents, improving atom economy, and reducing reaction times. For instance, modifying existing multi-component reactions, like the Bucherer–Berg reaction, has shown success in improving yields and purity for other compounds and could be adapted. Another avenue involves the application of catalytic processes, such as the catalytic hydrodeoxygenation of biomass-derived molecules like methyl levulinate to produce pentanoic acid and its esters, which could inspire sustainable routes to pentanoate structures. Research into using efficient carbonylating agents like methyl formate (B1220265) could also provide milder and more sustainable alternatives to conventional methods.

Design and Synthesis of Advanced Derivatives with Tailored Reactivity

The functional handles of this compound—the benzyl (B1604629) ether and the methyl ester—provide ample opportunities for derivatization. Future work will concentrate on the design and synthesis of advanced derivatives where the core pentanoate structure is modified to achieve specific chemical or biological functions. For example, the synthesis of complex molecules like Methyl (2S)-5-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}pentanoate demonstrates how the basic scaffold can be elaborated with protecting groups and chiral centers to create sophisticated building blocks for peptide synthesis. Furthermore, related benzyloxy-containing ester compounds have been used to synthesize chromane (B1220400) derivatives, which are bicyclic scaffolds found in many bioactive natural products. By strategically modifying the pentanoate chain or the aromatic protecting group, novel derivatives with tailored reactivity can be prepared for applications in materials science and medicinal chemistry.

Exploration of New Catalytic Transformations

The benzyl and ester groups in this compound are susceptible to a variety of catalytic transformations, opening up new avenues for its application. Research in this area is expected to focus on leveraging transition-metal catalysis to achieve selective functionalization. For instance, palladium or cobalt catalysts are known to facilitate reactions at the benzylic carbons of carboxylates and carbonates, enabling benzylic substitution. Applying similar catalytic systems to this compound could allow for the direct modification of the benzylic position. Additionally, manganese-based catalysts have been effectively used for the catalytic hydrogenation of methyl benzoate (B1203000) to produce benzaldehyde, suggesting that the ester group of this compound could be selectively reduced or transformed using tailored catalysts.

Table 1: Potential Catalytic Transformations for this compound

| Functional Group | Catalytic Reaction Type | Potential Catalyst | Resulting Transformation |

| Benzyl Ether | Benzylic Substitution | Palladium, Cobalt | Functionalization at the benzylic carbon |

| Methyl Ester | Catalytic Hydrogenation | Manganese-based | Reduction to an aldehyde or alcohol |

| Benzyl Ether | Hydrogenolysis | Palladium on Carbon | Deprotection to 5-hydroxy-pentanoate |

| Methyl Ester | Transesterification | Acid or Base Catalyst | Conversion to other alkyl esters |

Deeper Mechanistic Understanding of Biological Interactions at the Molecular Level

While this compound itself is primarily a synthetic intermediate, its structural motifs are present in molecules with significant biological activity. Future research should include the synthesis of derivatives for biological screening and the use of computational methods to understand their interactions with biological targets. For example, derivatives of benzyloxyquinoxaline have shown antiproliferative activity against cancer cell lines, with in silico studies suggesting inhibition of histone deacetylase 6 (HDAC-6). Similarly, chromane derivatives synthesized from related benzyloxy esters are being investigated as potential inhibitors of salicylate (B1505791) synthase in M. tuberculosis. Future work could involve designing and synthesizing analogs of this compound to probe their potential as enzyme inhibitors or receptor ligands, using molecular docking and other computational tools to predict and rationalize their biological activities at the molecular level.

Integration into Multistep Total Syntheses of Complex Natural Products and Bioactive Agents

The total synthesis of natural products is a fundamental area of organic chemistry that drives the development of new synthetic methods and provides access to biologically important molecules for drug discovery. this compound serves as a versatile five-carbon building block that can be incorporated into the synthesis of complex molecular architectures. Its bifunctional nature allows for sequential modification at either the ester or the protected alcohol terminus. The benzyl ether is a robust protecting group that is stable to a wide range of reaction conditions but can be readily removed in the later stages of a synthesis. Researchers are continually targeting complex natural products with potential applications in cancer research, neuroscience, and infectious diseases. The integration of building blocks like this compound will be crucial in constructing key fragments of intricate natural products such as diterpenoids, alkaloids, and polyketides.

Q & A

Q. What are the established synthetic routes for Methyl 5-(benzyloxy)pentanoate?

this compound can be synthesized via nucleophilic substitution or esterification. A common method involves reacting 5-(benzyloxy)pentan-1-ol with methyl bromopentanoate using a strong base like NaH in DMF, followed by hydrolysis under controlled conditions (e.g., NaOH in water). This approach is adaptable from analogous ethyl ester syntheses, where the methyl ester variant may require adjusting stoichiometry or reaction time .

Q. What safety protocols are critical when handling this compound?

Key precautions include:

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- Storage : Keep in a cool, dry place away from ignition sources.

- Spills : Neutralize with inert absorbents and dispose of as hazardous waste. These protocols align with safety data for structurally similar esters, emphasizing flammability and respiratory hazards .

Q. How is this compound characterized spectroscopically?

- NMR : H NMR can confirm the benzyloxy group (δ ~4.5 ppm for OCHPh) and ester methyl (δ ~3.6 ppm).

- IR : Peaks at ~1720 cm (ester C=O) and ~1100 cm (C-O-C).

- Mass Spectrometry : Molecular ion peaks matching the molecular formula (CHO) and fragmentation patterns for the benzyloxy moiety. SMILES notation (e.g., COC(=O)CCCC(OCc1ccccc1)) aids in spectral prediction .

Advanced Research Questions

Q. How can reaction conditions be optimized for introducing the benzyloxy group into pentanoate derivatives?

Optimization involves:

- Base Selection : NaH in DMF is effective for deprotonation, but alternatives like KCO in acetone may reduce side reactions.

- Solvent Effects : Polar aprotic solvents (DMF, THF) enhance nucleophilicity of the alkoxide intermediate.

- Temperature Control : Mild heating (40–60°C) improves reaction kinetics without degrading sensitive groups. Comparative studies using ethyl vs. methyl esters highlight the need for tailored stoichiometry .

Q. What challenges arise in purifying this compound, and how are they addressed?

- Byproduct Removal : Column chromatography (silica gel, hexane/EtOAc gradient) separates unreacted starting materials or hydrolysis byproducts.

- Crystallization Issues : Low solubility in water necessitates using mixed solvents (e.g., ethanol/water) for recrystallization.

- Stability : Benzyl ethers are prone to acidic cleavage; neutral pH conditions are critical during workup .

Q. How does the benzyloxy group influence the compound’s stability under varying conditions?

- Acidic Conditions : The benzyloxy group undergoes cleavage in strong acids (e.g., HSO), forming pentanoic acid derivatives.

- Oxidative Environments : Benzyl ethers are stable to mild oxidants but degrade with strong oxidizing agents (e.g., KMnO).

- Thermal Stability : Decomposition above 150°C necessitates controlled heating during reactions. Storage below 25°C in inert atmospheres prolongs shelf life .

Q. What advanced techniques are used to determine the crystal structure of benzyloxy-containing esters?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For this compound derivatives:

- Crystallization : Slow evaporation from dichloromethane/hexane yields suitable crystals.

- Data Analysis : Software like SHELX refines bond lengths and angles, confirming spatial arrangement of the benzyloxy and ester groups. Comparable studies on benzyl 5-oxo-pentanoate derivatives validate this approach .

Q. What strategies enable functionalization of this compound for target-oriented synthesis?

- Ester Hydrolysis : Controlled saponification yields the carboxylic acid for peptide coupling.

- Benzyl Deprotection : Catalytic hydrogenation (H, Pd/C) removes the benzyl group, exposing a hydroxyl moiety for further derivatization.

- Thiadiazol Incorporation : Reaction with thiadiazol-2-yl amines (e.g., via HATU-mediated coupling) introduces heterocyclic motifs, as demonstrated in related pentanoate derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.